molecular formula C12H19Cl2N3O B3014113 4-(Phenylamino)piperidine-4-carboxamide dihydrochloride CAS No. 2095409-69-9

4-(Phenylamino)piperidine-4-carboxamide dihydrochloride

Cat. No.: B3014113
CAS No.: 2095409-69-9
M. Wt: 292.2
InChI Key: GWTMARYFGQHGHZ-UHFFFAOYSA-N
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Description

4-(Phenylamino)piperidine-4-carboxamide dihydrochloride is a chemical compound of interest in medicinal chemistry research. It is built around the 4-anilino piperidine structure, which is recognized as a privileged scaffold in the design of ligands for G-protein coupled receptors (GPCRs) . This specific core template is frequently explored in the field of opioid analgesic research . The compound features a carboxamide group at the 4-position of the piperidine ring, a modification that can influence the molecule's physicochemical properties and its interaction with biological targets. Researchers investigate such derivatives to understand their structure-activity relationships (SAR), particularly in the development of novel neuropeptide FF (NPFF) receptor ligands, which are involved in modulating opioid-induced effects such as hyperalgesia and tolerance . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. All information provided is for research reference.

Properties

IUPAC Name

4-anilinopiperidine-4-carboxamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.2ClH/c13-11(16)12(6-8-14-9-7-12)15-10-4-2-1-3-5-10;;/h1-5,14-15H,6-9H2,(H2,13,16);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTMARYFGQHGHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C(=O)N)NC2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2095409-69-9
Record name 4-(phenylamino)piperidine-4-carboxamide dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Phenylamino)piperidine-4-carboxamide dihydrochloride typically involves the reaction of piperidine derivatives with phenylamine. The process often includes the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the phenylamino group: This step involves the reaction of the piperidine derivative with phenylamine under controlled conditions.

    Formation of the carboxamide group: This is typically done through amidation reactions.

    Conversion to dihydrochloride salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Phenylamino)piperidine-4-carboxamide dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

Analgesic Activity
The compound is noted for its analgesic properties, which have been explored in various studies. Its derivatives, particularly N-(4-piperidinyl)-N-phenylamides, have shown significant analgesic activity, suggesting that modifications to the piperidine structure can enhance efficacy against pain . The mechanism of action is typically associated with opioid receptor modulation, making it a candidate for pain management therapies.

Synthesis of Fentanyl Analogues
4-(Phenylamino)piperidine-4-carboxamide dihydrochloride serves as an important intermediate in the synthesis of fentanyl and its analogues. The compound can be converted into various derivatives such as butyrylfentanyl and furanylfentanyl through straightforward synthetic pathways . This application highlights its relevance in the development of potent opioid analgesics.

Research Applications

Chemical Precursor
Due to its structural characteristics, this compound is frequently utilized as a precursor in the synthesis of other pharmacologically active compounds. Its role as a building block in the pharmaceutical industry emphasizes its significance in drug development processes, particularly for substances targeting central nervous system disorders .

Impurity Identification
Research has also identified this compound as an impurity in certain designer drugs. Understanding its presence and potential effects is crucial for regulatory compliance and safety assessments in drug manufacturing .

Regulatory Considerations

Given its applications in synthesizing controlled substances like fentanyl, this compound is subject to strict regulatory scrutiny. It was classified as a DEA List 1 Chemical due to its potential for misuse and the legal implications surrounding its production and distribution . This classification necessitates careful handling and documentation within research and industrial settings.

Mechanism of Action

The mechanism of action of 4-(Phenylamino)piperidine-4-carboxamide dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Substituents Molecular Formula CAS Number Key Features
This compound Phenylamino at C4 C₁₉H₂₂N₂O₂·2HCl 61087-51-2 Rigid aromatic interaction; dihydrochloride salt enhances solubility
4-(Dimethylamino)piperidine-4-carboxamide dihydrochloride Dimethylamino at C4 C₈H₁₇ClN₂O₂ 97392-68-2 Increased basicity; smaller substituent reduces steric hindrance
1-Benzyl-2,6-bis(4-chlorophenyl)-4-(phenylamino)piperidine-4-carboxamide (4b) Chlorophenyl at C2/C6; benzyl at N1 C₃₂H₂₈Cl₂N₃O N/A Enhanced lipophilicity due to Cl substituents; higher melting point (180–182°C)
N-(Pyridin-3-yl)piperidine-4-carboxamide dihydrochloride Pyridin-3-yl at carboxamide C₁₁H₁₇Cl₂N₃O 110106-25-7 Pyridine ring introduces nitrogen for hydrogen bonding; altered electronic properties

Physicochemical Properties

Table 2: Physical and Spectral Data

Compound Melting Point (°C) Yield (%) IR (C=O stretch, cm⁻¹) ¹H-NMR (DMSO-d₆, δ ppm)
Target Compound Not reported N/A 1679 (C=O) Aromatic protons at 7.2–7.4; NH signals at 6.8–7.1
Compound 4b 180–182 72 1679 Multiplet peaks for benzyl (δ 4.1–4.3); NH₂ at δ 6.9
Compound 4c 200–202 72 1678 Methoxy groups at δ 3.7; aromatic protons at δ 6.8–7.3
4-(Dimethylamino) variant Not reported N/A Not available Methyl groups at δ 2.2–2.5; NH₂ at δ 3.1

Key Observations :

  • Chlorophenyl substituents (e.g., 4b) increase melting points and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
  • Pyridinyl derivatives (e.g., CAS 110106-25-7) introduce additional nitrogen atoms, enabling stronger hydrogen bonding in biological systems .

Pharmacological and Toxicological Profiles

Key Challenges :

  • Racemization during synthesis is a concern for chiral analogs (e.g., 4b–4d) .
  • Dihydrochloride salt formation requires precise stoichiometry to avoid impurities .

Biological Activity

4-(Phenylamino)piperidine-4-carboxamide dihydrochloride is a compound belonging to the class of piperidine derivatives, which are known for their diverse biological activities. This article focuses on the compound's pharmacological profiles, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H15Cl2N3O
  • Molecular Weight : 273.16 g/mol
  • IUPAC Name : this compound

The compound features a piperidine ring substituted with a phenylamino group and a carboxamide moiety, which contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, including:

  • Analgesic Activity : Similar compounds in the piperidine series have shown significant analgesic properties. For instance, derivatives featuring the piperidine structure have been reported to exhibit high affinity for μ-opioid receptors, which are critical targets for pain relief medications .
  • Antimicrobial Activity : Studies have demonstrated that piperidine derivatives can possess antibacterial and antifungal activities. The presence of electron-donating or electron-withdrawing groups on the phenyl ring has been shown to enhance antimicrobial efficacy against various bacterial strains .
  • Anticancer Potential : Some piperidine derivatives are being explored for their anticancer properties. Preliminary studies suggest that modifications in the molecular structure can lead to increased antiproliferative effects on cancer cell lines .

The mechanisms through which this compound exerts its biological effects include:

  • Receptor Interaction : The compound likely interacts with specific receptors in the central nervous system, particularly opioid receptors, leading to its analgesic effects.
  • Enzyme Inhibition : Similar compounds have been noted to inhibit various enzymes involved in inflammatory processes and microbial resistance mechanisms, contributing to their antimicrobial and anti-inflammatory activities .
  • Cellular Pathways : The compound may influence several biochemical pathways related to cell proliferation and apoptosis, particularly in cancer cells .

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

  • Analgesic Efficacy : A study comparing various piperidine derivatives found that compounds with similar structures demonstrated analgesic potencies significantly higher than morphine. The IC50 values for these compounds ranged from 3.45×109M3.45\times 10^{-9}M to 9.45×109M9.45\times 10^{-9}M, indicating strong receptor affinity .
  • Antimicrobial Testing : In a screening of synthesized piperidine derivatives, it was observed that those with hydroxy or nitro substitutions on the phenyl ring showed substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated a clear structure-activity relationship where specific substitutions enhanced efficacy .

Data Table: Biological Activities of Piperidine Derivatives

Activity TypeCompound ReferenceObserved EffectIC50/ED50 Value
AnalgesicFentanyl-related compoundsHigh μ-opioid receptor affinity3.45×109M3.45\times 10^{-9}M
AntimicrobialPiperidine derivativesSignificant inhibition of bacterial growthVaries by substitution
AnticancerPiperidine analogsAntiproliferative effects on glioma cellsVaries by structure

Q & A

Q. What are the recommended synthetic routes and reaction conditions for preparing 4-(Phenylamino)piperidine-4-carboxamide dihydrochloride with high purity?

  • Methodological Answer :
    The synthesis typically involves nucleophilic substitution and acid-base reactions. For example, analogous piperidine derivatives are synthesized via coupling reactions between substituted anilines and piperidine precursors under alkaline conditions (e.g., NaOH in dichloromethane), followed by HCl treatment to form the dihydrochloride salt . Key variables affecting yield and purity include reaction temperature (20–25°C), stoichiometric ratios of reagents, and purification via recrystallization or column chromatography. Monitoring reaction progress with TLC or HPLC (≥98% purity standards) is critical .

Q. Which spectroscopic and chromatographic techniques are most effective for structural validation of this compound?

  • Methodological Answer :
    • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the piperidine ring, phenylamino group, and carboxamide functionality. For example, aromatic protons appear at δ 7.2–7.5 ppm, while piperidine protons resonate at δ 2.5–3.5 ppm .
    • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (≥98%) and resolve impurities .
    • Mass Spectrometry (MS) : ESI-MS in positive ion mode verifies the molecular ion peak ([M+H]+^+) at m/z corresponding to the molecular formula .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
    • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
    • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
    • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture .
    • Emergency Measures : In case of exposure, rinse skin with water for 15 minutes; seek medical attention if ingested .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of reaction pathways for synthesizing this compound?

  • Methodological Answer :
    Quantum mechanical calculations (e.g., DFT) predict reaction energetics and transition states. For example, ICReDD’s workflow integrates reaction path searches using quantum chemical software (e.g., Gaussian) with experimental data to identify optimal catalysts and solvents . Machine learning models trained on existing piperidine synthesis datasets can further narrow reaction conditions (e.g., temperature, pH) to improve yield .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
    • Assay Standardization : Validate protocols using positive/negative controls (e.g., known receptor agonists/antagonists) to ensure reproducibility .
    • Dose-Response Studies : Perform IC50_{50}/EC50_{50} curves across multiple concentrations to identify non-linear effects .
    • Structural Analog Comparison : Compare results with structurally similar compounds (e.g., 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride) to isolate functional group contributions .
    • Meta-Analysis : Apply statistical tools (e.g., Bayesian inference) to reconcile disparate datasets and identify confounding variables (e.g., solvent polarity, cell line variability) .

Q. What strategies mitigate degradation of this compound under varying pH and temperature conditions?

  • Methodological Answer :
    • Stability Studies : Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring to identify degradation products (e.g., hydrolysis of the carboxamide group) .
    • Buffering Agents : Use phosphate buffer (pH 6.5–7.5) to minimize acid/base-catalyzed degradation .
    • Lyophilization : For long-term storage, lyophilize the compound to remove water and reduce hydrolytic activity .

Q. What advanced techniques elucidate the interaction mechanisms of this compound with biological targets?

  • Methodological Answer :
    • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon_{on}/koff_{off}) to receptors .
    • X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes at atomic resolution .
    • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding affinity and stoichiometry .

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